molecular formula C11H12BrNO B7946937 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone

Cat. No.: B7946937
M. Wt: 254.12 g/mol
InChI Key: DECFPYDKGZGGPK-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is an organic compound that features an azetidine ring attached to a 4-bromophenyl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromobenzoyl chloride+azetidinetriethylamineThis compound\text{4-bromobenzoyl chloride} + \text{azetidine} \xrightarrow{\text{triethylamine}} \text{this compound} 4-bromobenzoyl chloride+azetidinetriethylamine​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

    Reduction: Formation of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-1-yl)-2-phenylethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(Pyrrolidin-1-yl)-2-(4-bromophenyl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring, which can influence its chemical properties and interactions.

    1-(Azetidin-1-yl)-2-(4-chlorophenyl)ethanone: Substitutes the bromine atom with chlorine, potentially altering its reactivity and biological effects.

Uniqueness

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is unique due to the presence of both the azetidine ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is a compound characterized by its unique azetidine ring and a bromophenyl group, which contribute to its potential biological activities. The molecular formula of this compound is C₁₁H₁₂BrNO, with a molecular weight of 254.13 g/mol, and it is identified by the CAS number 1387381-12-5. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and antioxidant properties.

Structural Features

The structural components of this compound play a vital role in its biological activity:

  • Azetidine Ring : This four-membered ring is known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Bromophenyl Group : The presence of the bromine atom enhances the compound's reactivity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that azetidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, particularly breast cancer cells (MCF-7). For instance, several synthesized derivatives demonstrated cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM) compared to standard drugs like doxorubicin .

Table 1: Cytotoxic Effects of Azetidine Derivatives on MCF-7 Cells

CompoundConcentration (μM)% Inhibition
AZ-50.193.28%
AZ-90.590.56%
AZ-10193.14%
AZ-14289.84%
AZ-190.594.76%

Antimicrobial Activity

The antimicrobial potential of azetidine derivatives has been extensively studied. Compounds containing the azetidine structure have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) such as bromine at specific positions enhances antibacterial activity .

Table 2: Antimicrobial Activity of Azetidine Derivatives

CompoundTarget BacteriaActivity
AZ-5E. coliModerate
AZ-10S. aureusHigh
AZ-19P. mirabilisSignificant

Antioxidant Activity

The antioxidant properties of azetidine derivatives have also been investigated, revealing their potential to scavenge free radicals and mitigate oxidative stress in biological systems . The introduction of hydroxyl or methoxy groups has been linked to enhanced antioxidant activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution patterns on the azetidine ring significantly affect the biological activities of these compounds. The presence of halogens (e.g., Cl, Br) at para positions has been correlated with increased anticancer and antimicrobial activities .

Case Studies

Several case studies highlight the effectiveness of azetidine derivatives in clinical and laboratory settings:

  • Study on MCF-7 Cells : A series of azetidine derivatives were synthesized and evaluated for their antiproliferative effects on MCF-7 cells, demonstrating significant cytotoxicity compared to standard treatments .
  • Antimicrobial Testing : Various azetidine derivatives were tested against common pathogens using disc diffusion methods, revealing promising results against resistant strains .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that certain derivatives possess strong antioxidant properties .

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-2-9(3-5-10)8-11(14)13-6-1-7-13/h2-5H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECFPYDKGZGGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (4-bromophenyl)acetic acid (1 g, 4.65 mmol), azetidine hydrochloride (481 mg, 5.12 mmol), HATU (1.95 g, 5.12 mmol) and NMM (1.03 g, 10.23 mmol) in DMF (30 mL) was stirred at room temperature for 16 hours. The reaction mixture was diluted with EtOAc and washed with 1N HCl (15 mL×2) and 1M aqueous K2CO3 (15 mL×2). The organic phase was washed with brine, dried over sodium sulfate and concentrated in vacuo to give 1-(azetidin-1-yl)-2-(4-bromophenyl)ethanone (1.37 g) as a solid which was used directly in the next step without purification. 1H NMR (400 MHz, CD3OD) δ 7.47 (d, 2H), 7.197 (d, 2H), 4.26 (t, 2H), 4.01 (t, 2H), δ 3.45 (s, 2H), δ 2.30 (p, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
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Quantity
1.03 g
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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